2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 1207058-00-1
Cat. No.: VC11977391
Molecular Formula: C24H20ClN3OS
Molecular Weight: 434.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207058-00-1 |
|---|---|
| Molecular Formula | C24H20ClN3OS |
| Molecular Weight | 434.0 g/mol |
| IUPAC Name | 2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H20ClN3OS/c1-17-10-12-20(13-11-17)27-23(29)16-30-24-26-15-22(18-6-3-2-4-7-18)28(24)21-9-5-8-19(25)14-21/h2-15H,16H2,1H3,(H,27,29) |
| Standard InChI Key | XCVJDOSMOFTYSH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
2-{[1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide belongs to the imidazole-thioacetamide class, characterized by a central 1H-imidazole ring substituted at positions 1 and 2 with 3-chlorophenyl and sulfanyl-acetamide groups, respectively. The 5-phenyl and N-(4-methylphenyl) moieties enhance hydrophobic interactions in biological systems .
Table 1: Key Physicochemical Properties
The compound’s stereochemistry is achiral due to symmetric substitution patterns . Its SMILES notation (C(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4) confirms the absence of stereocenters .
Synthetic Methodologies
Industrial synthesis typically follows a three-step sequence:
-
Imidazole Core Formation:
Condensation of 3-chlorophenylglyoxal with ammonium acetate and benzaldehyde yields 1-(3-chlorophenyl)-5-phenyl-1H-imidazole . Optimized conditions (120°C, ethanol, 8 hr) achieve 78% yield . -
Sulfanyl-Acetamide Coupling:
The imidazole intermediate reacts with 2-chloroacetamide in the presence of NaH (THF, 0°C → rt, 12 hr) to introduce the sulfanyl bridge. Purification via silica chromatography affords 85% purity. -
N-(4-methylphenyl)acetylation:
Acylation with 4-methylphenyl isocyanate under Dean-Stark conditions (toluene, 110°C, 6 hr) finalizes the structure .
Critical Note: Residual palladium from coupling reactions must be <10 ppm for pharmaceutical compliance .
Biological Activity and Mechanism
Preclinical studies highlight dual mechanisms:
Cytotoxic Effects
In HT-29 (colon) and MCF-7 (breast) cancer cells, the compound exhibits IC₅₀ values of 12.3 μM and 18.7 μM, respectively . Comparative DNA fragmentation assays show 45% apoptosis induction in HT-29 cells at 20 μM .
Enzymatic Inhibition
Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR’s ATP pocket, driven by:
-
Hydrophobic interactions: 4-methylphenyl and 3-chlorophenyl groups anchor to Leu718 and Val702 .
-
Hydrogen bonding: Acetamide carbonyl interacts with Thr766 .
Pharmacokinetic Profiling
Table 2: ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92.4% | Equilibrium dialysis |
| CYP3A4 Inhibition | IC₅₀ = 19.8 μM | Fluorescent assay |
| Half-life (Rat IV) | 2.7 hr | LC-MS/MS |
| Bioavailability (Oral) | 34% | Caco-2 permeability |
The logD₇.₄ of 3.98 ensures moderate blood-brain barrier penetration, suggesting potential CNS applications .
Therapeutic Applications and Patent Landscape
Oncology
Dose-dependent tumor reduction (47% at 50 mg/kg/day) was observed in xenograft models . Synergy with cisplatin enhances efficacy (combination index = 0.82) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume